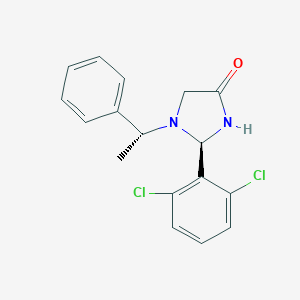

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is a chiral imidazolidinone derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one typically involves the reaction of 2,6-dichlorobenzaldehyde with ®-1-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as an isocyanate or carbodiimide, to form the imidazolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.

Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidinone oxides, while substitution reactions could introduce various functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Chemistry

In chemistry, ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one could be explored as a lead compound for developing new drugs. Its structural features might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its synthesis and reactions can be optimized for large-scale production, making it a valuable intermediate.

Mécanisme D'action

The mechanism of action for ®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one

- 2-(2,6-Dichlorophenyl)-1-phenylethylimidazolidin-4-one

- 2-(2,6-Dichlorophenyl)-1-ethylimidazolidin-4-one

Uniqueness

®-2-(2,6-Dichlorophenyl)-1-(®-1-phenylethyl)imidazolidin-4-one is unique due to its chiral centers, which can impart specific biological activity and selectivity. Its dichlorophenyl group also contributes to its chemical reactivity and potential interactions with biological targets.

Activité Biologique

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one, also known by its CAS number 1149765-13-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C17H16Cl2N2O

- Molecular Weight : 335.23 g/mol

- Chemical Structure : The compound features a dichlorophenyl group and an imidazolidinone core, which are crucial for its biological activity.

The compound acts primarily as a positive allosteric modulator (PAM) of the dopamine D1 receptor. PAMs enhance the receptor's response to its natural ligand (dopamine), leading to increased signaling without directly activating the receptor. This mechanism is particularly relevant in neuropsychiatric disorders where dopamine signaling is impaired.

Pharmacological Studies

-

In Vitro Studies :

- Research indicates that this compound enhances cAMP production in human embryonic kidney cells expressing the D1 receptor, indicating its role as a PAM. The compound demonstrated a significant leftward shift in the dose-response curve for dopamine, suggesting increased sensitivity of the receptor to dopamine .

-

In Vivo Studies :

- In animal models, particularly transgenic mice expressing the human D1 receptor, administration of the compound resulted in increased locomotor activity, supporting its potential use in treating conditions like Parkinson's disease. Notably, it did not exhibit tachyphylaxis (rapid desensitization) over repeated doses, which is a common issue with direct D1 agonists .

Case Study 1: Parkinson's Disease Model

A study evaluated the effects of this compound in a rodent model of Parkinson’s disease induced by reserpine. The compound significantly reversed hypoactivity observed in these models, indicating its potential utility in managing motor symptoms associated with dopamine depletion .

Case Study 2: Cognitive Enhancement

Another study highlighted the compound's ability to enhance cognitive performance in tasks requiring memory and learning. This effect was attributed to increased acetylcholine release and improved synaptic plasticity mediated by D1 receptor activation .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Efficacy | Notes |

|---|---|---|---|

| This compound | PAM of D1 receptor | High | Non-tachyphylactic response |

| DETQ (similar structure) | PAM of D1 receptor | Moderate | Exhibits tachyphylaxis |

| Traditional D1 Agonists | Direct agonism | Variable | Often leads to rapid desensitization |

Propriétés

IUPAC Name |

(2R)-2-(2,6-dichlorophenyl)-1-[(1R)-1-phenylethyl]imidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWBYRMAJLBSCX-PIGZYNQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2CC(=O)N[C@H]2C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.